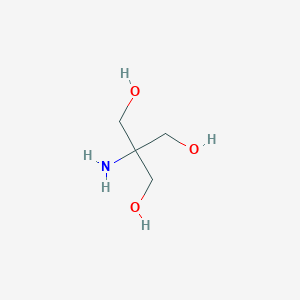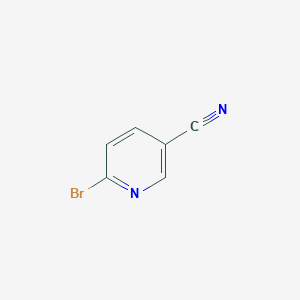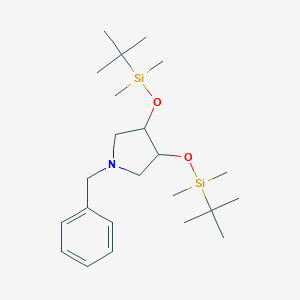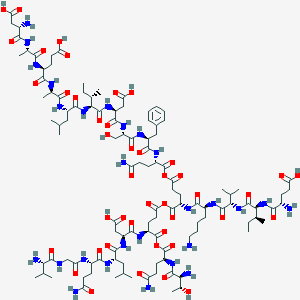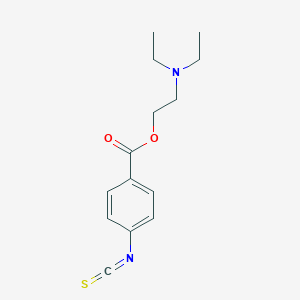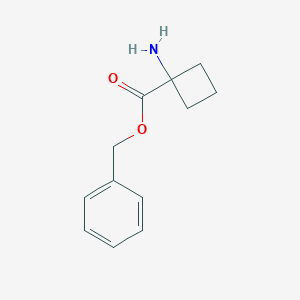
Benzyl 1-aminocyclobutane-1-carboxylate
Übersicht
Beschreibung
Benzyl 1-aminocyclobutane-1-carboxylate is a compound that is related to cyclobutane derivatives. These derivatives are of interest due to their presence in various biologically active molecules and their potential use in pharmaceuticals. The studies provided focus on the generation and reactions of cyclobutane-related species and their subsequent transformation into compounds with amino and carboxylic acid functionalities, which are key functional groups in benzyl 1-aminocyclobutane-1-carboxylate.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. In the first study, cyclobuta(1,2-d)benzyne, a highly reactive intermediate, is generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium . This intermediate can undergo various reactions, including trapping with furan to form a Diels-Alder adduct or dimerization in the absence of trapping agents to form 2,3:6,7-dicyclobutabiphenylene . The second study describes a stereoselective synthesis of a serine derivative starting from 2-benzyloxycyclobutanone . This process involves an asymmetric Strecker synthesis to produce a nitrile, which is then hydrolyzed and hydrogenolyzed to yield an optically active amino acid .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which induces strain and influences reactivity. The absolute configuration of the synthesized amino acid in the second study is confirmed by X-ray analysis . This technique is crucial for determining the stereochemistry of the compound, which is essential for understanding its potential interactions in biological systems.
Chemical Reactions Analysis
Cyclobutane derivatives can participate in a variety of chemical reactions. The generation of cyclobuta(1,2-d)benzyne and its subsequent reactions demonstrate the reactivity of strained ring systems . The ability to trap this intermediate with furan or allow it to dimerize showcases the versatility of cyclobutane derivatives in synthetic chemistry. The asymmetric Strecker synthesis mentioned in the second study is a key reaction for introducing amino functionalities into the cyclobutane ring .
Physical and Chemical Properties Analysis
While the provided studies do not directly discuss the physical and chemical properties of benzyl 1-aminocyclobutane-1-carboxylate, they do provide insight into the properties of related compounds. The strained nature of the cyclobutane ring affects the physical properties such as melting points and boiling points, as well as chemical properties like reactivity and stability. The optically active amino acid derivative synthesized in the second study would have specific optical properties due to its chirality .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), structurally similar due to their aromatic nature and functional groups, have been increasingly important across scientific disciplines. Their supramolecular self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding enables applications in nanotechnology, polymer processing, and biomedical fields. The adaptable nature of BTAs, owing to their simple structure and the detailed understanding of their behavior, indicates potential uses for Benzyl 1-aminocyclobutane-1-carboxylate in similar applications (Cantekin, de Greef, & Palmans, 2012).
Biomedical and Pharmaceutical Applications
Research on novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the importance of aromatic compounds in developing therapeutic agents. This study's focus on synthesizing and evaluating benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities suggests a methodology that could be applicable to exploring the therapeutic potentials of Benzyl 1-aminocyclobutane-1-carboxylate (Raut et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with excitatory amino acid receptor sites .
Mode of Action
The exact mode of action of Benzyl 1-aminocyclobutane-1-carboxylate is not well-documented. It’s possible that it interacts with its targets, leading to changes at the molecular level that affect cellular functions. More research is needed to fully understand this compound’s interactions with its targets .
Biochemical Pathways
Related compounds have been shown to have antagonist activity at n-methyl-d-aspartate (nmda) receptor sites , which play a crucial role in neural signaling.
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Related compounds have been found to exhibit potent and selective antagonist activity at nmda receptor sites . This suggests that Benzyl 1-aminocyclobutane-1-carboxylate could potentially influence neural signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Benzyl 1-aminocyclobutane-1-carboxylate interacts with its targets and exerts its effects. For instance, a study found that 1-aminocyclobutane-1-carboxylic acid and its analogs could alleviate heat stress damage in marine red algae .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGVWGYZMKMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622597 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-aminocyclobutane-1-carboxylate | |
CAS RN |
125483-56-9 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

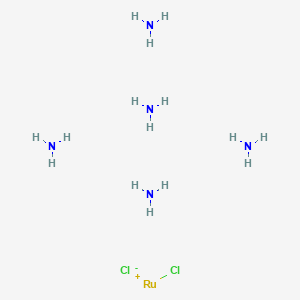

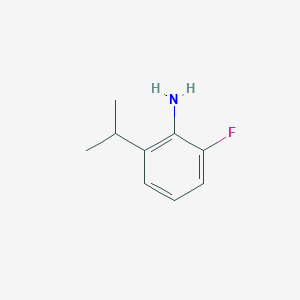
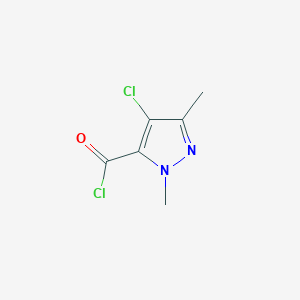
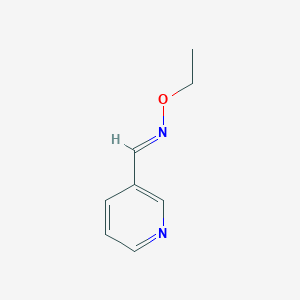
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

